molecular formula C26H18N2O6 B4163532 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid)

3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid)

Cat. No. B4163532
M. Wt: 454.4 g/mol
InChI Key: UHVHJHZTQCYWEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid), also known as BBI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BBI is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation in a range of fields.

Mechanism of Action

The mechanism of action of 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) has been shown to inhibit the activity of certain kinases, which play a key role in cell signaling and proliferation. Additionally, 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in a range of physiological processes.
Biochemical and Physiological Effects:
3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of neurotransmitter activity, and the regulation of various signaling pathways. 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) is its small size, which makes it easy to synthesize and manipulate in the laboratory. Additionally, 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) has been shown to have good stability and solubility, which makes it a useful tool for studying a range of biological processes. However, one limitation of 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) is its relatively low potency compared to other small molecule inhibitors, which may limit its usefulness in certain applications.

Future Directions

There are a number of potential future directions for research on 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid), including the development of more potent analogs, the investigation of its potential applications in drug discovery, and the exploration of its mechanisms of action in more detail. Additionally, 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) could be studied in combination with other compounds to investigate potential synergistic effects. Overall, 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) is a promising compound with a range of potential applications in scientific research.

Scientific Research Applications

3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) has been studied for its potential applications in a range of scientific fields, including cancer research, neuroscience, and drug discovery. In cancer research, 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) has been shown to modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders. In drug discovery, 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) has been used as a starting point for the development of new drugs with improved efficacy and reduced side effects.

properties

IUPAC Name

3-[1,3-benzodioxol-5-yl-(2-carboxy-1H-indol-3-yl)methyl]-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O6/c29-25(30)23-21(14-5-1-3-7-16(14)27-23)20(13-9-10-18-19(11-13)34-12-33-18)22-15-6-2-4-8-17(15)28-24(22)26(31)32/h1-11,20,27-28H,12H2,(H,29,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVHJHZTQCYWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C3=C(NC4=CC=CC=C43)C(=O)O)C5=C(NC6=CC=CC=C65)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid)
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3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid)
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3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid)
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3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid)
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3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid)
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3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid)

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